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Mal-Amido-PEG4-Boc

Cat. No.: B608812
M. Wt: 472.5 g/mol
InChI Key: XYOMHLPGMUCBGN-UHFFFAOYSA-N
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Description

Significance of Precisely Engineered Linkers in Biomedical Applications

The precise engineering of linkers is a cornerstone of modern therapeutic and diagnostic development, directly impacting the efficacy and specificity of biomedical tools. precisepeg.com In complex systems like antibody-drug conjugates (ADCs), the linker is a critical component that connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells while sparing healthy tissues. jenkemusa.comprecisepeg.com The design of the linker influences the stability of the ADC in circulation and the mechanism of drug release at the target site. precisepeg.com

Precisely engineered linkers offer several key advantages:

Controlled Payload Release: Linkers can be designed to be stable in the bloodstream but cleavable under specific conditions found in the target environment, such as changes in pH or the presence of certain enzymes. precisepeg.com

Optimized Pharmacokinetics: By modifying properties like size and solubility, linkers help to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. precisepeg.com

Reduced Steric Hindrance: A linker can provide adequate spacing between two conjugated molecules, preventing steric hindrance and ensuring that both moieties can perform their intended functions without interfering with one another. nih.gov

The ability to create linkers with defined lengths, specific functional groups, and tailored properties is crucial for applications ranging from targeted drug delivery and protein degradation (e.g., PROTACs) to the development of advanced biosensors and bioimaging agents. precisepeg.comjst.go.jpsigmaaldrich.com This level of precision allows for the construction of highly stable and functional bioconjugated systems for a variety of biomedical purposes. rsc.org

Overview of Mal-Amido-PEG4-t-butyl Ester Architecture and Functional Moieties

Mal-Amido-PEG4-t-butyl ester is a heterobifunctional PEG linker designed for bioconjugation. cd-bioparticles.netbroadpharm.com Its structure features a central, discrete-length polyethylene (B3416737) glycol chain (PEG4) flanked by two different reactive moieties: a maleimide (B117702) group and a t-butyl ester protected carboxyl group. cd-bioparticles.netdcchemicals.com The presence of an amide bond links the maleimide functionality to the PEG spacer. This specific architecture makes it a valuable reagent for covalently linking molecules in a controlled, stepwise manner. broadpharm.com

The key components of its architecture are:

Maleimide Group: This functional group reacts specifically and efficiently with thiol (sulfhydryl) groups, typically found in the cysteine residues of proteins and peptides. thermofisher.combroadpharm.com The reaction occurs under mild pH conditions (6.5-7.5) and forms a stable thioether bond, securely linking the compound to a thiol-containing molecule. thermofisher.combiochempeg.com

PEG4 Spacer: The central part of the linker consists of four repeating ethylene (B1197577) glycol units. This hydrophilic spacer enhances the water solubility of the entire molecule and any conjugate it becomes a part of. cd-bioparticles.netbroadpharm.com The defined length of the PEG chain provides a precise and flexible span between the conjugated molecules.

t-Butyl Ester Group: This moiety is a protected form of a carboxylic acid. broadpharm.comdcchemicals.com The tert-butyl group acts as a protecting group, preventing the carboxylic acid from reacting prematurely during the thiol conjugation step. It can be removed (deprotected) under acidic conditions to reveal the free carboxylic acid. broadpharm.comdcchemicals.com This newly exposed acid can then be activated to react with primary amine groups, forming a stable amide bond. biochempeg.com

This dual-functionality, combined with the benefits of the PEG spacer, allows for a versatile two-step conjugation strategy. First, a thiol-containing molecule is attached via the maleimide group. Following this, the t-butyl ester is deprotected, and an amine-containing molecule can be conjugated to the newly available carboxylic acid.

Table 1: Physicochemical Properties of Mal-Amido-PEG4-t-butyl ester

Property Value
Molecular Formula C22H36N2O9
Molecular Weight 472.5 g/mol cd-bioparticles.net
Purity ≥98% cd-bioparticles.net
Functional Group 1 Maleimide cd-bioparticles.net
Reactive Towards Thiol (Sulfhydryl) Groups broadpharm.com
Functional Group 2 t-butyl ester cd-bioparticles.net
Feature Carboxyl group protected by a t-butyl group broadpharm.com

| CAS Number | 1415800-35-9 cd-bioparticles.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36N2O9 B608812 Mal-Amido-PEG4-Boc

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O9/c1-22(2,3)33-21(28)7-10-29-12-14-31-16-17-32-15-13-30-11-8-23-18(25)6-9-24-19(26)4-5-20(24)27/h4-5H,6-17H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOMHLPGMUCBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Mal Amido Peg4 T Butyl Ester

Convergent and Divergent Synthesis Strategies for Mal-Amido-PEG4-t-butyl Ester

The synthesis of heterobifunctional PEG linkers like Mal-Amido-PEG4-t-butyl ester can be approached through two primary strategies: convergent synthesis and divergent synthesis. chempep.comrsc.org

A convergent synthesis strategy involves the preparation of the distinct fragments of the target molecule separately, which are then combined in the final steps. For Mal-Amido-PEG4-t-butyl ester, this would typically involve the synthesis of a maleimide-containing fragment and a separate PEG4-t-butyl ester fragment, followed by their ligation. chemrxiv.org This approach can be advantageous for maximizing the yield of the final product and simplifying purification, as the individual fragments can be thoroughly purified before the final coupling step.

A potential convergent synthesis route could start with the reaction of maleic anhydride (B1165640) with a suitable amino-alkanol to introduce the maleimide (B117702) functionality. The resulting hydroxyl group could then be activated for coupling with a pre-synthesized amino-PEG4-t-butyl ester.

A divergent synthesis strategy, on the other hand, involves the sequential modification of a central starting molecule. researchgate.net For instance, one could start with a mono-Boc-protected PEG4-diamine. One amine could be reacted with a maleic anhydride derivative to form the maleimide terminus. The other Boc-protected amine could then be deprotected and subsequently reacted with an activated ester of a t-butyl protected dicarboxylic acid to complete the synthesis of Mal-Amido-PEG4-t-butyl ester. Solid-phase synthesis is a powerful divergent approach where the PEG chain is built step-by-step on a resin support. researchgate.net

Synthesis StrategyDescriptionAdvantagesPotential Disadvantages
Convergent Separate synthesis of molecular fragments followed by a final coupling reaction. chemrxiv.orgHigher overall yield, easier purification of intermediates.May require more total synthetic steps.
Divergent Stepwise modification of a central starting molecule. researchgate.netFewer purification steps in the main synthetic pathway, suitable for library synthesis.Overall yield can be lower due to the multi-step nature on a single molecule.

Selective Deprotection of the t-Butyl Ester Moiety

A key feature of Mal-Amido-PEG4-t-butyl ester is the t-butyl ester protecting group, which can be selectively removed to reveal a free carboxylic acid for further conjugation. biochempeg.combroadpharm.com

Acid-Catalyzed Hydrolysis Mechanisms

The deprotection of the t-butyl ester is typically achieved through acid-catalyzed hydrolysis. biochempeg.combroadpharm.com The reaction proceeds via a mechanism where the ester oxygen is protonated by a strong acid, such as trifluoroacetic acid (TFA). stackexchange.comechemi.com This is followed by the departure of the stable tertiary t-butyl carbocation, which is a key feature of this deprotection strategy. stackexchange.comechemi.com The t-butyl cation is then typically neutralized by deprotonation to form isobutylene (B52900) gas. stackexchange.comechemi.com This mechanism is efficient and allows for the use of volatile byproducts, simplifying the purification process.

Care must be taken to choose reaction conditions that are mild enough to avoid degradation of the acid-sensitive maleimide group. While TFA is commonly used, other acids like aqueous phosphoric acid or Lewis acids such as zinc bromide (ZnBr2) in dichloromethane (B109758) have been reported for the selective deprotection of t-butyl esters in the presence of other acid-labile groups. nih.govorganic-chemistry.org The choice of acid and solvent system is critical to ensure the integrity of the maleimide ring.

Strategic Derivatization of the Free Carboxylic Acid

Once the t-butyl ester is deprotected to yield Mal-Amido-PEG4-acid, the newly exposed carboxylic acid is available for a variety of derivatization reactions. lookchem.combroadpharm.com The most common transformation is the formation of a stable amide bond with a primary or secondary amine. lookchem.combroadpharm.com This reaction is typically facilitated by the use of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU). lookchem.combroadpharm.combroadpharm.com

This derivatization strategy is highly versatile and allows for the conjugation of the maleimide-PEG linker to a wide range of molecules, including proteins (at lysine (B10760008) residues), peptides, amine-modified oligonucleotides, and small molecule drugs containing an amine handle. precisepeg.comresearchgate.net The resulting amide bond is highly stable under physiological conditions.

ReagentDescriptionTypical Reaction Conditions
EDC/NHS 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide form an active NHS ester intermediate that reacts with amines. precisepeg.compH 7-9, aqueous or organic solvent. precisepeg.com
HATU A highly efficient coupling reagent for amide bond formation, often used with a non-nucleophilic base like diisopropylethylamine (DIPEA). broadpharm.combroadpharm.comAnhydrous organic solvents like DMF or DMSO.

Chemo-selective Modifications at the Maleimide Terminus

The maleimide group at the other end of the molecule provides a highly selective reactive handle for conjugation. uu.nlkinampark.com

The most prominent reaction of the maleimide terminus is the Michael-type addition with a thiol group (sulfhydryl group). nih.govresearchgate.net This reaction is highly efficient and proceeds with high selectivity for thiols over other nucleophilic functional groups like amines at a pH range of 6.5-7.5. nih.govresearchgate.net This specificity allows for the site-specific conjugation of Mal-Amido-PEG4-t-butyl ester or its deprotected form to cysteine residues in proteins and peptides. uu.nlkinampark.com The reaction kinetics are generally fast, leading to the rapid formation of a stable thioether bond. uu.nlnih.gov

An alternative chemo-selective modification of the maleimide group is its participation as a dienophile in a Diels-Alder reaction. acs.orgnih.govgoogle.com This [4+2] cycloaddition reaction with a conjugated diene, such as a furan (B31954) or a tetrazine, can be used to form a stable cyclic adduct. nih.govconju-probe.com The Diels-Alder reaction offers an orthogonal conjugation strategy to the thiol-maleimide reaction, allowing for the introduction of different functionalities or the creation of reversible linkages, as some Diels-Alder adducts can undergo a retro-Diels-Alder reaction under specific conditions. acs.orggoogle.com

Reaction TypeReactantProductKey Features
Michael Addition Thiol (-SH)Thioether bondHigh selectivity for thiols at pH 6.5-7.5, fast kinetics, stable bond formation. uu.nlnih.govresearchgate.net
Diels-Alder Cycloaddition Conjugated Diene (e.g., furan, tetrazine)Cyclic AdductOrthogonal to thiol chemistry, can be used for reversible conjugation. acs.orgnih.govgoogle.comconju-probe.com

Elucidating the Chemical Reactivity and Reaction Mechanisms of Mal Amido Peg4 T Butyl Ester

Maleimide-Thiol Conjugation Chemistry

The primary and most utilized reactive feature of Mal-Amido-PEG4-t-butyl ester is the maleimide (B117702) group. Maleimides are highly valued in bioconjugation for their selective and efficient reaction with thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins and peptides. rsc.orguu.nlnih.gov This specificity allows for targeted modification of biomolecules under mild conditions. uu.nl

The conjugation of a maleimide to a thiol proceeds via a Michael addition reaction. prolynxinc.com In this mechanism, the thiolate anion (RS⁻), the deprotonated form of the thiol, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This reaction forms a stable carbon-sulfur bond, resulting in a succinimide (B58015) thioether adduct. nih.govprolynxinc.com

The reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5. nih.gov Within this window, the thiol group is sufficiently nucleophilic to react quickly with the maleimide, while minimizing competing side reactions such as the hydrolysis of the maleimide ring, which becomes more significant at alkaline pH values (pH ≥ 8). uu.nlnih.gov The kinetics of this reaction are typically fast, with second-order rate constants reported to be between 100 and 1000 M⁻¹ s⁻¹. nih.gov Optimal conjugation is often achieved with a slight molar excess of the maleimide-functionalized reagent relative to the thiol-containing molecule. uu.nl

Table 1: Typical Reaction Parameters for Maleimide-Thiol Conjugation

Parameter Value/Condition Rationale Citations
pH 6.5 - 7.5 Optimizes thiol reactivity while minimizing maleimide hydrolysis. nih.gov
Temperature Room Temperature Mild conditions preserve the integrity of most biomolecules. uu.nl
Molar Ratio 2:1 to 5:1 (Maleimide:Thiol) A molar excess of maleimide can drive the reaction to completion. uu.nl
Reaction Time 30 min - 2 hours Generally rapid, but can vary based on reactant concentrations and accessibility. uu.nl
Buffer Phosphate or HEPES Common non-nucleophilic buffers that do not interfere with the reaction. uu.nl

While the formation of the thioether bond is efficient, the resulting succinimide thioether adduct is not indefinitely stable under all physiological conditions. nih.gov The Michael addition is a reversible process, and the adduct can undergo a retro-Michael reaction, leading to cleavage of the thioether bond. nih.govcapes.gov.br This can be particularly problematic in environments with high concentrations of other thiols, such as glutathione (B108866) in the cellular cytoplasm, where thiol exchange can occur, compromising the integrity of the conjugate. prolynxinc.comacs.orgnih.gov

However, the stability of the conjugate can be significantly enhanced through a secondary, irreversible reaction: the hydrolysis of the succinimide ring in the adduct. prolynxinc.comacs.org This hydrolysis opens the ring to form two isomeric succinamic acid thioethers (SATE), which are stable and no longer susceptible to the retro-Michael reaction. prolynxinc.com While this hydrolysis provides long-term stability, for common N-alkyl maleimides, the process is often slow, with half-lives that can extend for over a week. prolynxinc.com Strategies to overcome this limitation include designing maleimides with electron-withdrawing substituents to accelerate the hydrolysis rate or employing methods like transcyclization to lock the thioether linkage. prolynxinc.comacs.orgnih.gov

Table 2: Stability Characteristics of Maleimide-Thiol Adducts

Adduct Form Reaction Stability Profile Key Outcome Citations
Succinimide Thioether Retro-Michael Addition Reversible; susceptible to cleavage and thiol exchange. Potential loss of conjugated payload. nih.govacs.orgcreativepegworks.com
Succinamic Acid Thioether (SATE) Irreversible Hydrolysis Stable; resistant to retro-Michael reaction and thiol exchange. Long-term stabilization of the conjugate. prolynxinc.comacs.org

Reaction Kinetics and Mechanistic Pathways of Thioether Formation

Role of the Polyethylene (B3416737) Glycol Spacer in Reaction Efficiency

The inclusion of a polyethylene glycol (PEG) spacer is a critical design element in modern crosslinkers like Mal-Amido-PEG4-t-butyl ester. PEG is a hydrophilic, flexible, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units. chempep.com The PEG4 spacer in this molecule imparts several beneficial properties that enhance reaction efficiency and the characteristics of the final conjugate.

Furthermore, the PEG spacer provides spatial separation between the two molecules being conjugated, which can be crucial for maintaining their biological activity by reducing steric hindrance. rsc.org The length of the PEG chain is a tunable parameter; a PEG4 spacer offers a balance between providing sufficient hydrophilicity and spatial separation without adding excessive molecular weight, which could potentially affect the pharmacokinetics or cellular uptake of the resulting conjugate. rsc.org Studies have shown that while longer PEG chains enhance solubility, the specific length and architecture (linear vs. branched) must be optimized for a given application to ensure efficient conjugation and desired properties of the final product. rsc.orgamericanpharmaceuticalreview.com

Orthogonal Reactivity Profile of Mal-Amido-PEG4-t-butyl Ester

Mal-Amido-PEG4-t-butyl ester is classified as a heterobifunctional linker because it possesses two different reactive groups that can be addressed independently, a concept known as orthogonal reactivity. cd-bioparticles.netbroadpharm.comub.edu This allows for the controlled, stepwise assembly of complex molecular constructs.

The two orthogonal functionalities are:

Maleimide Group : As detailed previously, this group reacts specifically with thiols at near-neutral pH. nih.gov

t-Butyl Ester Group : This is a carboxyl group protected by a tert-butyl moiety. The t-butyl group is stable under the conditions required for the maleimide-thiol reaction but can be selectively removed (deprotected) under acidic conditions to yield a free carboxylic acid. cd-bioparticles.netbroadpharm.comdcchemicals.com

This orthogonal design enables a two-step conjugation strategy. First, the maleimide end of the linker can be reacted with a thiol-containing molecule. Following this initial conjugation and purification of the intermediate, the t-butyl protecting group can be cleaved. The newly exposed carboxylic acid can then be activated (e.g., using EDC or DCC) to react with a primary amine on a second molecule, forming a stable amide bond. dcchemicals.com This stepwise approach provides precise control over the construction of bioconjugates, which is essential in fields such as drug delivery and diagnostics. ub.eduunisi.it

Advanced Bioconjugation Methodologies Employing Mal Amido Peg4 T Butyl Ester

Site-Specific Conjugation to Thiol-Containing Biomolecules

The maleimide (B117702) moiety of Mal-Amido-PEG4-t-butyl ester is highly reactive towards the sulfhydryl (thiol) groups of cysteine residues in proteins and peptides, as well as thiol-modified oligonucleotides. broadpharm.combroadpharm.com This reaction proceeds efficiently at a pH range of 6.5-7.5, forming a stable thioether bond and enabling the site-specific attachment of the linker to the biomolecule. broadpharm.com

Strategies for Protein and Peptide Bioconjugation

The specific and predictable reaction between the maleimide group and cysteine residues is a cornerstone of modern protein and peptide bioconjugation. This strategy is extensively used to create well-defined bioconjugates with controlled stoichiometry and preserved biological activity.

One of the primary applications is in the construction of antibody-drug conjugates (ADCs). axispharm.com In this approach, a cytotoxic drug can be linked to a monoclonal antibody via the Mal-Amido-PEG4-t-butyl ester linker. The antibody directs the conjugate to a specific target, such as a cancer cell, where the drug can then exert its therapeutic effect. creative-biolabs.com The PEG4 spacer in the linker can improve the solubility and stability of the resulting ADC. creative-biolabs.com

Furthermore, the introduction of cysteine residues at specific sites in a protein or peptide sequence through genetic engineering allows for precise control over the conjugation site. nih.gov This site-directed mutagenesis, combined with the thiol-specific reactivity of the maleimide linker, ensures the production of homogeneous conjugates, which is crucial for therapeutic applications.

Functionalization of Modified Oligonucleotides and Nucleic Acids

The utility of Mal-Amido-PEG4-t-butyl ester extends to the functionalization of synthetic oligonucleotides and nucleic acids. Thiol modifications can be introduced at either the 5' or 3' terminus or at internal positions of an oligonucleotide sequence during solid-phase synthesis. These thiol-modified oligonucleotides can then be readily conjugated to the maleimide group of the linker.

This approach has been utilized in the development of diagnostic probes and therapeutic oligonucleotides. For instance, a study demonstrated the radiolabeling of thiol-containing antisense oligodeoxynucleotides (ODNs) with a maleimide-functionalized radiolabel. nih.gov Although a different maleimide derivative was used, the underlying principle of thiol-maleimide chemistry is directly applicable to Mal-Amido-PEG4-t-butyl ester. This strategy allows for the attachment of various functionalities, such as imaging agents or delivery vehicles, to oligonucleotides.

Sequential Conjugation Approaches for Multi-Functional Constructs

The bifunctional nature of Mal-Amido-PEG4-t-butyl ester, with its orthogonal reactive groups, is ideal for sequential conjugation strategies to build complex, multi-functional constructs. The process typically involves two main steps:

Initial Thiol Conjugation: The maleimide group is first reacted with a thiol-containing biomolecule (e.g., a protein or oligonucleotide) as described above. broadpharm.comcd-bioparticles.net

Deprotection and Second Conjugation: Following the initial conjugation, the t-butyl ester protecting group is removed under acidic conditions to expose the carboxylic acid. broadpharm.comcd-bioparticles.net This newly available carboxyl group can then be activated (e.g., using NHS esters) and reacted with a primary amine on a second molecule of interest. This second molecule could be a fluorescent dye, a targeting ligand, or another biomolecule.

This sequential approach allows for the precise assembly of well-defined bioconjugates with multiple functionalities. For example, it can be used to create targeted imaging agents by first conjugating the linker to a targeting protein and then attaching an imaging moiety to the deprotected carboxyl group.

PEGylation Strategies for Enhanced Biocompatibility and Solubility

PEGylation, the process of attaching PEG chains to molecules, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. conicet.gov.ar The PEG4 spacer integrated into the Mal-Amido-PEG4-t-butyl ester linker contributes to these benefits on a smaller scale, but the principle remains the same.

The hydrophilic PEG chain increases the aqueous solubility of the modified biomolecule, which is particularly beneficial for hydrophobic drugs or peptides. creative-biolabs.com It can also increase the hydrodynamic volume of the conjugate, which can help to reduce renal clearance and prolong its circulation time in the body. creative-biolabs.com Furthermore, the PEG spacer can shield the attached biomolecule from proteolytic degradation and reduce its immunogenicity by masking epitopes from the immune system. creative-biolabs.com

The strategic incorporation of the PEG4 spacer in Mal-Amido-PEG4-t-butyl ester thus offers a built-in mechanism to enhance the biocompatibility and solubility of the final bioconjugate, making it a valuable tool in the development of next-generation therapeutics and diagnostics. broadpharm.comcd-bioparticles.net

Applications of Mal Amido Peg4 T Butyl Ester in Targeted Therapeutics and Drug Delivery Systems

Design and Synthesis of Antibody-Drug Conjugates (ADCs)

In the field of oncology, Mal-Amido-PEG4-t-butyl ester serves as a critical linker for the construction of ADCs. creative-biolabs.comaxispharm.com ADCs are a class of targeted therapies designed to deliver a potent cytotoxic payload directly to cancer cells by attaching it to a monoclonal antibody that recognizes a specific tumor-associated antigen. medchemexpress.com

The synthesis of an ADC using this linker typically involves a two-step process. First, the maleimide (B117702) end of the linker is conjugated to the antibody. This is achieved by reacting the linker with native or engineered cysteine residues on the antibody, forming a stable covalent bond. broadpharm.com Second, the t-butyl ester protecting group is removed from the other end of the linker to expose the carboxylic acid. broadpharm.comdcchemicals.com This newly available carboxylic acid is then activated and coupled to an amine group on the cytotoxic drug (payload), forming a stable amide bond. The PEG4 spacer physically separates the bulky drug from the antibody, which can help preserve the antibody's antigen-binding affinity. researchgate.net

The choice of linker is crucial as it dictates the stability of the ADC in circulation and the mechanism of drug release. medchemexpress.comaxispharm.com The linker formed from Mal-Amido-PEG4-t-butyl ester is generally considered non-cleavable under physiological conditions. creative-biolabs.com The thioether bond formed between the maleimide group and the antibody's cysteine, as well as the amide bond connecting the linker to the payload, are highly stable in the bloodstream.

This stability is advantageous as it prevents the premature release of the cytotoxic drug in systemic circulation, thereby minimizing off-target toxicity to healthy tissues. axispharm.com The release of the payload from such a non-cleavable ADC occurs after the entire conjugate is internalized by the target cancer cell and trafficked to the lysosome. researchgate.net Within the lysosome, the antibody component is degraded by proteases, which leads to the release of the drug still attached to the amino acid (cysteine) and the linker fragment. This complex is then able to exert its cytotoxic effect, leading to cell death.

Integration into Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic modalities designed to eliminate specific disease-causing proteins from cells by hijacking the body's own protein disposal system, the ubiquitin-proteasome system. jenkemusa.combiochempeg.com A PROTAC molecule is heterobifunctional, consisting of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. biochempeg.com

Mal-Amido-PEG4-t-butyl ester is an effective building block for the synthesis of PROTACs. jenkemusa.com The linker's role in a PROTAC is critical, as its length and composition influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for successful protein degradation. biochempeg.com The PEG4 spacer in Mal-Amido-PEG4-t-butyl ester provides a defined length that can facilitate this crucial interaction. jenkemusa.combiochempeg.com

In PROTAC synthesis, the bifunctional nature of the deprotected linker (with a maleimide at one end and a carboxylic acid at the other) allows for the sequential attachment of the target-binding ligand and the E3 ligase-recruiting ligand. For instance, the maleimide group can be reacted with a cysteine on one ligand, while the deprotected carboxylic acid can be amidated with an amine on the second ligand, completing the PROTAC structure.

Development of Advanced Drug Delivery Platforms

Beyond ADCs and PROTACs, Mal-Amido-PEG4-t-butyl ester is utilized in the broader development of advanced drug delivery platforms. cd-bioparticles.netbiochempeg.comaxispharm.com Its properties are valuable for creating well-defined bioconjugates for various therapeutic and diagnostic purposes. axispharm.com

The hydrophilic PEG4 spacer is a key feature, as it can improve the aqueous solubility of the final conjugate. broadpharm.comcd-bioparticles.net This is particularly important when dealing with hydrophobic drugs or ligands, helping to prevent aggregation and improve formulation characteristics. researchgate.netaxispharm.com The ability to attach this linker to proteins, peptides, or other biomolecules via thiol chemistry allows for the creation of functionalized materials for applications in nanotechnology and targeted drug delivery. biochempeg.combiochempeg.com For example, it can be used to attach targeting ligands to the surface of nanoparticles or liposomes, guiding them to specific cells or tissues.

Strategies for Modulating Pharmacokinetic Profiles

The pharmacokinetic profile of a biologic drug—how it is absorbed, distributed, metabolized, and excreted—is a critical determinant of its efficacy and dosing regimen. The inclusion of the PEG4 component in the Mal-Amido-PEG4-t-butyl ester linker can be a deliberate strategy to modulate these properties.

PEGylation, the process of attaching PEG chains to molecules, is a well-established method for improving the pharmacokinetic properties of therapeutic agents. researchgate.netconicet.gov.ar Even a short PEG chain like PEG4 can increase the hydrophilicity and hydrodynamic radius of a bioconjugate. researchgate.net This can lead to several beneficial effects, including:

Improved Solubility: Enhanced water solubility can prevent aggregation and improve the stability of the drug conjugate in vivo. researchgate.netaxispharm.com

Reduced Immunogenicity: The PEG chain can shield the protein or peptide from the immune system, potentially reducing immune responses. axispharm.com

Extended Circulation Time: By increasing the size of the molecule, PEGylation can reduce its rate of clearance by the kidneys, prolonging its circulation time in the bloodstream.

By incorporating Mal-Amido-PEG4-t-butyl ester into therapeutic conjugates, researchers can fine-tune the molecule's properties to achieve a more favorable pharmacokinetic profile, ultimately enhancing its therapeutic potential. axispharm.com

Table 2: Functional Components of Mal-Amido-PEG4-t-butyl Ester

Component Function Application Context Source(s)
Maleimide Group Reacts specifically with thiol (-SH) groups to form a stable thioether bond. Conjugation to cysteine residues on antibodies or other proteins. dcchemicals.com, biochempeg.com, broadpharm.com
Amido Group A stable chemical linkage within the linker backbone. Provides structural integrity to the linker. biochempeg.com
PEG4 Spacer Provides a hydrophilic, flexible spacer of a defined length. Increases solubility, provides spatial separation, and modulates pharmacokinetics. dcchemicals.com, broadpharm.com, researchgate.net

| t-butyl ester | A protecting group for a terminal carboxylic acid. | Allows for sequential conjugation by being selectively removed under acidic conditions to reveal the reactive carboxyl group. | dcchemicals.com, biochempeg.com, broadpharm.com |

Utilization of Mal Amido Peg4 T Butyl Ester in Functional Materials and Nanotechnology

Surface Functionalization for Biomedical Devices and Biosensors

The ability to modify surfaces at the molecular level is critical for the performance of biomedical devices and biosensors. Mal-Amido-PEG4-t-butyl ester is utilized to attach biomolecules to surfaces, thereby altering the surface properties to enhance biocompatibility or to create a specific biological response.

For instance, the maleimide (B117702) group can react with thiol groups present on a surface, anchoring the PEG linker. After deprotection of the t-butyl ester, the exposed carboxylic acid can be used to immobilize proteins, peptides, or other ligands. This surface modification can prevent non-specific protein adsorption, a common problem with medical implants, and can be used to create biosensors with high specificity and sensitivity. biochempeg.com

Engineering of Polymer Coatings for Controlled Interactions

Polymer coatings are essential for controlling the interactions between a material and its environment. Mal-Amido-PEG4-t-butyl ester is used to create functional coatings on various substrates. biochempeg.combiochempeg.com These coatings can be designed to control cell adhesion, protein binding, and other biological interactions.

The hydrophilic PEG chain helps to create a hydration layer on the surface, which can repel proteins and cells, a property known as being "stealthy" or non-fouling. nih.govnih.gov By attaching specific ligands to the end of the PEG chain, the coating can be engineered to promote specific interactions. For example, a growth factor could be attached to encourage cell growth on a tissue engineering scaffold.

Fabrication of PEGylated Nanoparticles and Nanomaterials

PEGylation, the process of attaching PEG chains to a molecule or nanoparticle, is a widely used strategy to improve the pharmacokinetic properties of therapeutic agents and the stability of nanomaterials. creative-biolabs.comnih.gov Mal-Amido-PEG4-t-butyl ester is a valuable tool for the PEGylation of nanoparticles.

The maleimide group can react with thiolated nanoparticles, and the deprotected carboxylic acid can be used to attach drugs, targeting ligands, or imaging agents. uzh.ch This allows for the creation of multifunctional nanoparticles for targeted drug delivery, medical imaging, and diagnostics. PEGylation of nanoparticles can increase their circulation time in the bloodstream by reducing their uptake by the immune system. creative-biolabs.comnih.gov

Synthesis of Graft Polymer Compounds and Macromolecular Architectures

Graft polymers consist of a main polymer backbone with one or more side chains of a different polymer. These structures can have unique properties that are different from the individual parent polymers. Mal-Amido-PEG4-t-butyl ester can be used as a linker to create graft polymers. biochempeg.commdpi.com

For example, a polymer with pendant thiol groups can react with the maleimide group of the linker. Subsequently, the deprotected carboxylic acid can be used to initiate the polymerization of another monomer, creating a graft copolymer. This approach allows for the synthesis of complex macromolecular architectures with precise control over the structure and functionality. uni-mainz.deresearchgate.net

Role of Mal Amido Peg4 T Butyl Ester in Chemical Biology and Ligand Discovery

Approaches in Ligand Synthesis and Screening

The design of novel ligands, particularly for targeted therapies, often requires modular approaches where different chemical entities are joined together. Mal-Amido-PEG4-t-butyl ester serves as a versatile linker in these synthetic strategies. biochempeg.com The maleimide (B117702) end of the molecule provides a highly selective reactive site for covalent bond formation with thiol groups, which are present in the amino acid cysteine. broadpharm.com This maleimide-thiol reaction is a cornerstone of bioconjugation, valued for its high selectivity and rapid reaction rate under physiological pH conditions (6.5-7.5). google.com

The other end of the linker features a carboxylic acid protected by a t-butyl ester group. biochempeg.com This protecting group is stable during the initial thiol conjugation but can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxyl group. biochempeg.combroadpharm.comtdl.org This newly exposed functional group can then be coupled to another molecule of interest, such as a small molecule drug, a targeting moiety, or a component of a screening library, using standard amide bond-forming reactions. thermofisher.com

This dual functionality is particularly valuable in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). medchemexpress.eu PROTACs are designed to link a target protein to an E3 ligase, marking the protein for degradation. Linkers like Mal-Amido-PEG4-t-butyl ester can be used to connect the protein-binding ligand to the E3 ligase-binding ligand, with the PEG chain providing optimal spacing and solubility.

Below is a data table detailing the functional components of Mal-Amido-PEG4-t-butyl ester.

Table 1: Functional Groups of Mal-Amido-PEG4-t-butyl Ester and Their Roles in Ligand Synthesis

Component Functional Group Role in Synthesis and Screening
Maleimide Group Maleimide Reacts selectively with thiol (sulfhydryl) groups on cysteine residues of proteins or peptides to form a stable covalent thioether bond. broadpharm.com
PEG Spacer Polyethylene (B3416737) Glycol (PEG4) A hydrophilic chain that increases the aqueous solubility and stability of the conjugate, reduces aggregation, and provides a flexible spacer between conjugated molecules. biochempeg.comcreative-biolabs.com

| Protected Carboxyl | t-butyl ester | Protects the carboxylic acid functionality during thiol conjugation. It can be selectively deprotected under acidic conditions to allow for subsequent coupling reactions. biochempeg.combroadpharm.com |

Support in Polypeptide Synthesis and Modification

The modification of polypeptides and proteins is crucial for enhancing their therapeutic properties or for studying their function. Mal-Amido-PEG4-t-butyl ester provides a method for site-specific modification, which is often preferable to random conjugation. interchim.fr While primary amines on lysine (B10760008) residues are abundant targets for modification, their widespread presence can lead to heterogeneous products with compromised biological activity. thermofisher.comnih.gov

By incorporating a cysteine residue at a specific location in a peptide's sequence during synthesis, researchers can direct the conjugation of Mal-Amido-PEG4-t-butyl ester to that precise site. interchim.fr This classic approach allows for the creation of a homogenous population of modified peptides. interchim.fr The PEG linker enhances the solubility and stability of the resulting peptide conjugate, which can be particularly beneficial for hydrophobic peptides. creative-biolabs.com

Once the peptide is conjugated via its cysteine residue, the t-butyl ester can be removed. This exposes a carboxylic acid handle for attaching other molecules, such as cytotoxic drugs to create peptide-drug conjugates, or other functional moieties. This strategy is employed in the development of antibody-drug conjugates (ADCs), where a linker connects a monoclonal antibody to a potent drug. creative-biolabs.com The controlled, site-specific attachment ensures a defined drug-to-antibody ratio and preserves the antibody's binding affinity.

The following table compares different strategies for polypeptide modification.

Table 2: Comparison of Polypeptide Modification Strategies

Targeting Strategy Target Residue(s) Key Features Role of Mal-Amido-PEG4-t-butyl Ester
Amine-Reactive Conjugation Lysine, N-terminus Abundant surface-level targets; can lead to heterogeneous products and potential loss of activity due to modification in the binding site. thermofisher.comnih.gov Not directly applicable for its maleimide group, but the deprotected carboxyl end could be used to react with amines.
Thiol-Reactive Conjugation Cysteine Allows for highly selective, site-specific modification when cysteines are engineered into the peptide sequence. interchim.frnih.gov The maleimide group is ideal for this strategy, enabling precise attachment to a specific cysteine residue. broadpharm.com

| Carboxyl-Reactive Conjugation | Aspartic Acid, Glutamic Acid, C-terminus | Requires activation (e.g., with EDC) to react with primary amines. thermofisher.com | The deprotected carboxyl group on the linker allows it to participate in this type of chemistry for subsequent conjugations. biochempeg.com |

Creation of Probes for Biological Research

The development of specific probes is essential for diagnostics, molecular imaging, and mechanistic studies in chemical biology. Mal-Amido-PEG4-t-butyl ester is an effective building block for creating such probes. Its bifunctional nature allows for the assembly of a probe where one part targets a biomolecule and the other part is a reporter molecule, such as a fluorescent dye or a radiolabel. axispharm.com

The synthesis of a targeted probe can be achieved by first reacting the deprotected carboxyl group of the linker with an amine-containing reporter molecule (e.g., a fluorescent dye). This creates a maleimide-functionalized reporter. This construct can then be conjugated to a thiol-containing biomolecule, such as an antibody or a specific peptide, to generate the final probe. google.com This modular assembly ensures that the reporter molecule is positioned away from the biomolecule's active site, minimizing interference with its biological function.

This approach is widely used in creating probes for various imaging modalities, including Positron Emission Tomography (PET). nih.gov For instance, a chelator for a radionuclide can be attached to the linker's carboxyl end, and the maleimide end can be used to conjugate the entire system to a targeting antibody. nih.gov The PEG4 spacer in these constructs is beneficial as it improves the pharmacokinetic properties of the probe, enhancing its solubility and circulation time. creative-biolabs.com

The table below outlines the components of a typical biological probe constructed using this linker.

Table 3: Components of a Biological Probe Synthesized with Mal-Amido-PEG4-t-butyl Ester

Probe Component Example Function Role of the Linker
Targeting Moiety Antibody, Peptide, Small Molecule Binds to a specific biological target (e.g., a cell surface receptor). The maleimide group covalently attaches the linker to a thiol group on the targeting moiety. broadpharm.com
Linker Mal-Amido-PEG4-t-butyl ester Connects the targeting moiety to the reporter group and enhances solubility/stability. biochempeg.com Provides the structural bridge and favorable physicochemical properties.

| Reporter Group | Fluorescent Dye, Biotin, Radionuclide Chelator (e.g., DOTA) nih.gov | Generates a detectable signal for imaging or quantification. | The deprotected carboxyl group provides an attachment point for the reporter group. biochempeg.com |

Analytical Techniques for Functional Characterization and Quality Control

Spectroscopic Analysis of Conjugation Products and Intermediates

Spectroscopic methods are indispensable for the structural elucidation and verification of intermediates and final products generated during conjugation reactions involving Mal-Amido-PEG4-t-butyl ester. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for characterizing PEGylated molecules and their conjugates. ingenieria-analitica.com For intermediates, such as the product of the maleimide (B117702) group reacting with a thiol-containing molecule (e.g., a cysteine residue on a peptide), MS analysis confirms the successful covalent bond formation by detecting the expected mass increase. For example, after conjugation, the intact protein will show multiple peaks, with each differing by the mass of the linker. ingenieria-analitica.com Following the conjugation step, the t-butyl ester group is often removed by acid treatment (e.g., with trifluoroacetic acid, TFA) to expose the carboxylic acid for further modification. chempep.comnih.goviris-biotech.de This deprotection step results in a predictable mass loss corresponding to the t-butyl group (56 Da), which is readily verified by MS. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can further provide information on the specific site of conjugation within a biomolecule by analyzing peptide fragments. researchgate.netnih.gov

NMR spectroscopy provides detailed structural information, confirming the integrity of the linker's components throughout the synthetic process. rsc.org For instance, ¹H NMR can be used to verify the presence and stability of the furan-protected maleimide group during polymerization steps in related syntheses and its subsequent deprotection. rsc.org It can also confirm the successful removal of the t-butyl protecting group.

Table 1: Representative Mass Spectrometric Analysis of a Model Peptide Conjugation This table illustrates the expected mass changes during a two-step conjugation process where a model peptide containing a cysteine residue is first reacted with Mal-Amido-PEG4-t-butyl ester, followed by deprotection of the t-butyl ester.

StageCompound/ConjugateDescriptionExpected Mass ChangeAnalytical Confirmation
Initial ReactantModel Peptide (with Cys)Starting biomolecule with a free thiol group.Reference Mass (M)LC-MS
IntermediatePeptide-S-Mal-Amido-PEG4-t-butyl esterProduct after Michael addition of the peptide's thiol to the maleimide group.M + 401.5 DaLC-MS, MALDI-TOF researchgate.netnih.gov
Final ProductPeptide-S-Mal-Amido-PEG4-AcidProduct after acid-catalyzed removal of the t-butyl protecting group.(M + 401.5) - 56.1 Da = M + 345.4 DaLC-MS, MALDI-TOF chempep.comnih.gov

Chromatographic Methodologies for Purity and Reaction Monitoring

Chromatography, particularly high-performance liquid chromatography (HPLC), is the cornerstone for assessing the purity of Mal-Amido-PEG4-t-butyl ester and for monitoring the progress of conjugation reactions. The heterogeneity of PEGylation reactions necessitates robust separation techniques to resolve starting materials, intermediates, final products, and potential byproducts. ingenieria-analitica.com

Reversed-phase HPLC (RP-HPLC) is widely used for the analysis of peptides and their conjugates. researchgate.net It separates molecules based on hydrophobicity. The progress of a conjugation reaction can be monitored by injecting aliquots of the reaction mixture at various time points. acs.orgresearchgate.net A successful reaction is indicated by the decrease in the peak area of the starting materials (e.g., the thiol-containing biomolecule) and the corresponding increase in the peak area of the product, which typically has a different retention time. acs.org Purity of the final conjugate can be determined by the percentage of the main peak area relative to the total peak area in the chromatogram. tcichemicals.comtcichemicals.com

Size-exclusion chromatography (SEC) is another valuable HPLC-based method, often used to characterize protein-PEG conjugates. sigmaaldrich.com SEC separates molecules based on their hydrodynamic volume. This technique is effective for separating the much larger bioconjugate from smaller molecules like the unreacted linker or other reagents.

Table 2: Example RP-HPLC Method for Monitoring a Peptide Conjugation Reaction This table outlines typical conditions for an RP-HPLC method used to track the reaction between a peptide and Mal-Amido-PEG4-t-butyl ester.

ParameterConditionRationale/Reference
ColumnC4 or C18, 3.5-5 µm particle sizeC4 is often preferred for larger peptides and proteins, while C18 is common for smaller molecules. rsc.org
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in WaterStandard mobile phase for peptide and protein analysis. nih.gov
Mobile Phase B0.1% Trifluoroacetic acid (TFA) in AcetonitrileStandard organic mobile phase for peptide and protein analysis. nih.gov
Gradient5% to 95% B over 20-30 minutesA linear gradient effectively separates components with varying hydrophobicities. rsc.org
Flow Rate0.5-1.0 mL/minTypical analytical flow rate for standard HPLC columns. thermofisher.com
DetectionUV at 214 nm and 280 nm214 nm for peptide bonds and 280 nm for aromatic amino acids (e.g., Trp, Tyr). thermofisher.com

Evaluation of Maleimide Hydrolytic Stability in Biological Media

A critical quality attribute of any maleimide-containing linker is its hydrolytic stability. The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols. uu.nl This reaction is highly dependent on pH, with stability decreasing as the pH becomes more alkaline. uu.nlmdpi.com Therefore, evaluating the stability of Mal-Amido-PEG4-t-butyl ester under conditions relevant to its storage and use (e.g., conjugation buffers) is essential.

The hydrolysis of the maleimide ring can be monitored using UV-Vis spectroscopy. rsc.org The intact maleimide group has a characteristic UV absorbance around 300 nm, which disappears upon ring-opening. uu.nl By monitoring the decrease in absorbance at this wavelength over time, the rate of hydrolysis can be quantified. Studies have shown that maleimide hydrolysis follows pseudo-first-order kinetics, and rates increase significantly at pH values above neutral. rsc.org For example, N-aryl maleimides were found to hydrolyze much faster at pH 8 than at pH 7.4. mdpi.com

Table 3: pH-Dependent Hydrolytic Stability of N-Substituted Maleimides This table presents representative data on the stability of maleimide functionalities at different pH values, highlighting the importance of buffer conditions. The data is generalized from studies on various N-substituted maleimides.

pHTemperature (°C)Relative Rate of HydrolysisImplication for Use
5.537Very SlowHigh stability, but thiol-maleimide reaction is also slower. rsc.org
7.437ModerateCommon physiological pH for conjugation; balancing reactivity and stability is key. mdpi.comrsc.org
8.025FastAccelerates conjugation but also significantly increases the rate of linker hydrolysis. mdpi.com
9.037Very FastGenerally unsuitable due to rapid degradation of the maleimide group. rsc.org

Assessment of Conjugate Integrity and Stability in Complex Systems

Beyond the stability of the initial linker, the integrity of the final bioconjugate in complex biological environments is paramount. The thiosuccinimide linkage formed from the maleimide-thiol reaction is known to be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) (GSH), which is abundant in the intracellular environment. nih.gov This can lead to deconjugation and loss of the payload.

The stability of the conjugate is typically assessed by incubating it in relevant biological media (e.g., phosphate-buffered saline, serum) with or without the addition of a challenging agent like GSH. nih.gov The integrity of the conjugate over time is then analyzed using techniques like SDS-PAGE and HPLC-MS. nih.govnih.gov For instance, a stability study of a maleimide-PEG conjugate showed that while it was stable in PBS for seven days, the presence of 1 mM GSH led to about 30% deconjugation. nih.gov

Strategies to improve the stability of the maleimide-thiol adduct include the intentional hydrolysis of the thiosuccinimide ring post-conjugation, as the resulting ring-opened product is resistant to thiol exchange. prolynxinc.com The rate of this stabilizing hydrolysis is influenced by the N-substituent on the original maleimide. prolynxinc.com

Table 4: Stability of a Model Maleimide-PEG Conjugate in the Presence of Glutathione (GSH) This table summarizes findings from a representative study evaluating the stability of a maleimide-PEGylated protein after incubation at physiological temperature.

Incubation ConditionIncubation TimeTemperatureRemaining Conjugate (%)Analytical Method
Phosphate Buffered Saline (PBS)7 days37°C>95%SDS-PAGE nih.gov
PBS + 1 mM GSH7 days37°C~70%SDS-PAGE nih.gov
PBS + 5 mM GSH25 hours25°CVariable, significant exchange observedHPLC-MS nih.gov

Compound Reference Table

Comparative Studies and Design Principles for Mal Amido Peg4 T Butyl Ester Applications

Comparison with Other Heterobifunctional PEG Linkers

Heterobifunctional linkers are essential tools in creating precisely defined bioconjugates by connecting two different molecular entities. jenkemusa.com The choice of linker depends on the target functional groups, desired stability, and the influence of the spacer arm on the final conjugate's properties. Mal-Amido-PEG4-t-butyl ester belongs to the maleimide (B117702) class of linkers, which are highly specific for thiol groups found in cysteine residues. axispharm.comthermofisher.com

A comparison with other common heterobifunctional PEG linkers reveals the distinct advantages and specific applications of Mal-Amido-PEG4-t-butyl ester. Linkers such as those containing an N-hydroxysuccinimide (NHS) ester are used to target primary amines (e.g., on lysine (B10760008) residues), while linkers with alkyne or azide (B81097) groups are employed in "click chemistry" reactions. chempep.comnih.gov

The maleimide group reacts with thiols via a Michael addition to form a stable thioether bond under mild conditions, typically at a pH of 6.5-7.5. axispharm.comthermofisher.com This reaction is highly chemoselective, occurring approximately 1,000 times faster with thiols than with amines at neutral pH. axispharm.com In contrast, NHS esters react with amines to form stable amide bonds, a reaction that is also efficient but targets a different, often more abundant, functional group on proteins. nih.govcreativepegworks.com Click chemistry linkers, such as those with azide or alkyne termini, offer exceptional specificity and biocompatibility but require either a copper catalyst or strain-promoted reagents to proceed. nih.gov

The table below provides a comparative overview of different heterobifunctional PEG linkers.

Linker TypeReactive Group 1 (Target)Reactive Group 2 (Target)Reaction ChemistryResulting BondKey Advantages
Mal-Amido-PEG4-t-butyl esterMaleimide (Thiol)Carboxylic Acid (Amine, post-deprotection)Michael Addition / AmidationThioether / AmideHigh thiol specificity; stable bonds. biochempeg.comaxispharm.com
NHS-PEG-MaleimideNHS Ester (Amine)Maleimide (Thiol)Acylation / Michael AdditionAmide / ThioetherDirectly links amine and thiol groups. jenkemusa.com
Azide-PEG-NHS EsterAzide (Alkyne)NHS Ester (Amine)Click Chemistry / AcylationTriazole / AmideOrthogonal reactivity for multi-step conjugations. nih.gov
Alkyne-PEG-Carboxylic AcidAlkyne (Azide)Carboxylic Acid (Amine)Click Chemistry / AmidationTriazole / AmideStable linkage with high specificity. dcchemicals.com

Influence of PEG Chain Length and Amide Linkage on Performance

The performance of a PEG linker in bioconjugation is significantly influenced by both the length of the PEG chain and the nature of the internal chemical bonds, such as the amide linkage in Mal-Amido-PEG4-t-butyl ester.

The PEG component, consisting of repeating ethylene (B1197577) oxide units, is known for its hydrophilicity, biocompatibility, and flexibility. chempep.cominterchim.fr The PEG4 chain in this specific linker is monodisperse, ensuring uniformity in the final conjugate. This short chain length provides several key attributes:

Solubility: The hydrophilic PEG spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous media, which is crucial for biological applications. biochempeg.combroadpharm.com

Steric Hindrance: A shorter PEG chain like PEG4 provides sufficient spacing to separate the conjugated molecules without introducing excessive steric hindrance that could interfere with biological activity, such as receptor binding. rsc.org While longer PEG chains (e.g., PEG10k) can offer a greater "stealth" effect to evade the immune system, they can also inhibit cellular uptake or reduce binding affinity if not optimized. rsc.orgacs.orgnih.gov Studies have shown that there is often an optimal PEG length for specific applications, beyond which the efficacy of targeted delivery may be compromised. nih.govmdpi.com

Flexibility: The inherent flexibility of the PEG chain allows the conjugated molecules to maintain their conformational freedom, which can be important for preserving their biological function. chempep.com

The table below summarizes the functional impact of the PEG4 chain and amide linkage.

Structural ComponentKey PropertyInfluence on PerformanceSupporting Rationale
PEG4 ChainHydrophilicityIncreases solubility of the conjugate in aqueous buffers. biochempeg.comcd-bioparticles.netEssential for handling and use in biological systems.
Spacer LengthProvides spatial separation between conjugated molecules, potentially reducing steric interference. rsc.orgAn optimal length is crucial; too long a chain can hinder interactions. nih.gov
FlexibilityAllows for conformational freedom of the attached biomolecule. chempep.comHelps preserve the biological activity of the conjugated protein or peptide.
Amide LinkageStabilityForms a highly stable, covalent bond resistant to physiological degradation. nih.govEnsures the integrity of the bioconjugate during its intended use.
SynthesisFormed via well-established and efficient coupling reactions. nih.govcreativepegworks.comContributes to the reliable and high-yield synthesis of the linker itself.

Optimization of Reaction Conditions for Diverse Bioconjugation Objectives

To achieve successful and efficient bioconjugation using Mal-Amido-PEG4-t-butyl ester, it is critical to optimize the reaction conditions. The primary reaction involves the maleimide group and a thiol (sulfhydryl) group. axispharm.com Key parameters to control include pH, reactant molar ratio, temperature, and reaction time.

pH Control: The reaction of maleimides with thiols is highly pH-dependent. The optimal pH range is between 6.5 and 7.5. axispharm.comthermofisher.com Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while competing side reactions, such as the reaction with primary amines (which becomes more significant at pH > 8), are minimized. axispharm.comthermofisher.com Maintaining this pH is crucial for ensuring the chemoselectivity of the conjugation.

Molar Ratio of Reactants: The ratio of the maleimide linker to the thiol-containing molecule can significantly impact conjugation efficiency. nih.govuu.nl Often, a molar excess of the maleimide linker (e.g., 2:1 to 20:1 maleimide:thiol) is used to drive the reaction to completion and maximize the modification of the target molecule. nih.govtocris.com However, the optimal ratio must be determined empirically for each specific application to achieve the desired drug-to-antibody ratio (DAR) or degree of labeling, while avoiding unwanted modifications. uu.nlacs.org

Temperature and Reaction Time: Maleimide-thiol conjugations are typically performed at room temperature (20-25°C) or at 4°C. nih.govtocris.com Reactions at room temperature are generally faster, often reaching completion within 30 minutes to 2 hours. nih.govuu.nl Lowering the temperature to 4°C can slow the reaction but may be beneficial for sensitive biomolecules. It also reduces the rate of maleimide hydrolysis, which can occur in aqueous solutions over time. nih.govuu.nl

Solvent and Storage: The maleimide group is susceptible to hydrolysis, especially at pH values above 8 or during prolonged storage in aqueous buffers. thermofisher.com To maintain reactivity, maleimide linkers should be stored in a dry state or dissolved in an anhydrous, biocompatible solvent like DMSO or DMF just before use. axispharm.com

Post-Reaction Stabilization: After conjugation, any unreacted maleimide groups can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to prevent unintended reactions with other molecules. axispharm.com

The following table outlines key parameters for optimizing bioconjugation reactions with Mal-Amido-PEG4-t-butyl ester.

ParameterRecommended Range/ConditionObjective and Rationale
pH6.5 - 7.5Maximizes thiol-specific reactivity and minimizes side reactions with amines. axispharm.comthermofisher.com
Molar Ratio (Linker:Thiol)2:1 to 20:1 (empirically determined)Drives reaction to completion and controls the degree of labeling. nih.govtocris.com
Temperature4°C to Room Temperature (25°C)Balances reaction rate with the stability of the biomolecule and maleimide group. uu.nltocris.com
Reaction Time30 minutes - 2 hours (at RT)Ensures sufficient time for conjugation without significant degradation. nih.govuu.nl
Storage-20°C, desiccated or in anhydrous DMSO/DMFPrevents hydrolysis of the maleimide group to maintain reactivity. axispharm.comtocris.com

Future Directions and Emerging Research Avenues for Mal Amido Peg4 T Butyl Ester

Innovations in Orthogonal Chemical Transformations

The core utility of Mal-Amido-PEG4-t-butyl ester lies in its orthogonal reactive ends, which can be addressed independently. The maleimide-thiol reaction is a well-established bioconjugation method, proceeding efficiently at physiological pH (6.5-7.5). Innovations in this area are less about replacing this chemistry and more about refining its application and integrating it into more complex molecular architectures.

Future research is focused on optimizing the conditions for sequential conjugations to maximize yield and purity. This includes fine-tuning reaction parameters like pH and buffer systems to enhance the stability of the maleimide (B117702) group, which can be susceptible to hydrolysis, and to prevent side reactions during the deprotection of the t-butyl ester. conicet.gov.ar

A significant area of innovation involves comparing and combining traditional bioconjugation methods with newer, more efficient chemistries. While the maleimide-thiol reaction is robust, the field of bioconjugation is increasingly adopting "click chemistry," such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. iris-biotech.decreative-biolabs.com These reactions offer exceptional specificity and high yields. The future may see the development of multi-functional linkers that incorporate maleimide chemistry alongside click handles (like azides or alkynes), allowing for multi-component assembly with high precision. For instance, a molecule could be attached via the maleimide group, while a separate azide-functionalized molecule is attached to a corresponding alkyne on the target biomolecule, creating a complex, multi-functional conjugate.

The table below summarizes the orthogonal functionalities of the linker and potential innovative applications.

Functional GroupReactive PartnerReaction TypePotential Innovation Area
Maleimide Thiol (-SH)Michael AdditionIntegration into multi-step, dual-chemistry conjugations (e.g., alongside click chemistry).
t-butyl ester Acidic ConditionsDeprotectionDevelopment of milder or more specific deprotection methods to preserve sensitive biomolecules.
Carboxylic Acid (post-deprotection) Amine (-NH2)Amide Bond FormationUse in solid-phase synthesis for the controlled assembly of peptide-drug conjugates. nih.gov

Expansion into Novel Therapeutic and Diagnostic Modalities

The unique properties of Mal-Amido-PEG4-t-butyl ester make it an ideal candidate for building sophisticated therapeutic and diagnostic agents. The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugate in aqueous media, which is critical for drug delivery applications. issuu.comaxispharm.com

In therapeutics, a major area of expansion is in the construction of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs). axispharm.com In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody or a targeting peptide. The hydrophilic PEG linker can help mitigate aggregation, which is often caused by hydrophobic drug payloads, and may help conjugates evade certain drug resistance mechanisms in cancer cells. researchgate.net Research is also exploring its use in creating Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to recruit specific proteins to E3 ubiquitin ligases for degradation. medchemexpress.cn

In diagnostics, the linker can be used to attach imaging agents, such as fluorescent dyes or chelators for PET radioisotopes, to targeting molecules like antibodies or peptides. researchgate.net This enables the development of highly specific molecular imaging agents for diagnosing diseases like cancer at an early stage. The defined length of the PEG4 spacer provides precise control over the distance between the imaging agent and the targeting biomolecule, which can be crucial for optimizing signal detection and minimizing interference with biological activity.

The table below outlines the linker's role in emerging medical applications.

ModalityRole of Mal-Amido-PEG4-t-butyl esterKey Research Findings
Antibody-Drug Conjugates (ADCs) Covalently links a cytotoxic payload to a targeting antibody. The PEG spacer improves solubility and may circumvent drug resistance. researchgate.netHydrophilic linkers can make the ADC a poor substrate for multidrug resistance pumps (MDR1), potentially overcoming acquired resistance. researchgate.net
Peptide-Drug Conjugates (PDCs) Connects a drug to a cell-targeting or cell-penetrating peptide, enhancing drug delivery and selectivity. PEG linkers improve the stability and pharmacokinetic properties of PDCs, reducing immunogenicity and extending half-life.
Molecular Diagnostics Attaches diagnostic probes (e.g., for PET imaging) to peptides or other targeting vectors for disease detection. researchgate.netModifying peptides with linkers like PEG can increase their metabolic stability, which is crucial for in vivo imaging applications. researchgate.net

Addressing Challenges in Scalable Synthesis and Application Development

While Mal-Amido-PEG4-t-butyl ester is a powerful tool, its transition from a laboratory reagent to a component in clinically approved products presents several challenges.

Scalable Synthesis: The synthesis of highly pure, monodisperse PEG linkers is complex. A significant challenge is the transition from small-scale laboratory synthesis to large-scale Good Manufacturing Practice (GMP) production required for clinical materials. This involves rigorous process optimization to ensure batch-to-batch consistency, high purity, and the absence of contaminants. Chemical suppliers often differentiate between research-grade and GMP-grade products, with the latter requiring significantly more stringent quality control and documentation, which is a major hurdle for new applications. broadpharm.combroadpharm.com

Application Development: In the development of bioconjugates, several challenges must be addressed.

Purification: PEGylation reactions often result in a heterogeneous mixture of products, including unreacted biomolecules, conjugates with one or more linkers attached, and various isomers. researchgate.net Separating the desired, uniformly conjugated product from this mixture is a significant purification challenge, often requiring sophisticated chromatographic techniques. researchgate.net

Stability: The stability of the thioether bond formed between the maleimide and a cysteine residue can be a concern. While generally stable, it can undergo retro-Michael reactions, leading to premature release of the payload, particularly in the presence of other thiols in vivo. Research is ongoing to develop more stable maleimide derivatives or alternative conjugation chemistries.

Optimizing Properties: While the PEG4 spacer confers hydrophilicity, the optimal linker length and composition are application-dependent. A longer PEG chain might further improve solubility but could also negatively impact the binding affinity or cell permeability of the conjugate. Therefore, a key development challenge is the empirical testing of various linker lengths to find the ideal balance of properties for a specific therapeutic or diagnostic goal.

The following table details the primary challenges and the research avenues being explored to overcome them.

Challenge AreaSpecific IssueFuture Research Direction
Scalable Synthesis Transition from research-grade to GMP-grade production.Development of robust, cost-effective, and scalable synthesis and purification protocols with stringent quality control. iris-biotech.de
Purification of Conjugates Separation of desired product from heterogeneous reaction mixtures. researchgate.netAdvancing purification techniques (e.g., specialized chromatography) and developing site-specific conjugation methods to reduce product heterogeneity. conicet.gov.ar
Linker Stability Potential for premature drug release from maleimide-thiol linkage.Design of next-generation maleimides with enhanced stability or exploration of alternative, more stable conjugation chemistries.
Conjugate Optimization Balancing solubility, stability, and biological activity.Synthesis and screening of a library of linkers with varying PEG lengths and chemical properties to empirically determine the optimal structure for each application.

Q & A

Q. What are the key synthetic steps and characterization methods for Mal-Amido-PEG4-t-butyl ester?

The synthesis involves sequential coupling of a maleimide group to a PEG4 spacer, followed by introduction of the t-butyl ester protecting group. Critical steps include:

  • Maleimide activation : Reacting maleic anhydride with an amine-functionalized PEG4 intermediate under anhydrous conditions.
  • PEG4 chain coupling : Using carbodiimide-mediated coupling (e.g., EDC/NHS) to attach the amido linker .
  • t-Butyl ester protection : Employing tert-butoxycarbonyl (Boc) chemistry or acid-catalyzed esterification . Characterization :
  • NMR (¹H/¹³C) to confirm PEG4 spacer integrity and t-butyl ester presence (δ ~1.4 ppm for t-butyl protons).
  • HPLC (reverse-phase) with UV detection at 260 nm (maleimide absorption) to assess purity (>98% as per vendor specifications) .
  • Mass spectrometry (MS) for molecular weight validation (expected [M+Na]⁺ ~500–600 Da) .

Q. How does the reactivity of Mal-Amido-PEG4-t-butyl ester facilitate bioconjugation?

The maleimide group reacts selectively with thiols (-SH) in cysteine residues or engineered biomolecules (e.g., antibodies, peptides) via Michael addition under mild conditions (pH 6.5–7.5, 4–25°C). The t-butyl ester protects the terminal carboxylate, enabling post-conjugation deprotection (e.g., TFA treatment) for further functionalization . Methodological tip : Optimize reaction molar ratios (1.5–2.0 equivalents of maleimide to thiol) to minimize disulfide formation .

Advanced Research Questions

Q. How can Taguchi experimental design optimize Mal-Amido-PEG4-t-butyl ester conjugation efficiency?

Apply the Taguchi method to systematically evaluate variables:

  • Parameters : pH (6.0–8.0), temperature (4–37°C), molar ratio (1:1–3:1), and reaction time (1–24 hrs).
  • Orthogonal arrays : Use an L9 array (4 factors, 3 levels) to reduce trial numbers while capturing interactions .
  • Signal-to-noise (S/N) ratio : Select "larger-the-better" for maximizing conjugation yield. Example outcome : Catalyst (reaction pH) may contribute >75% to yield variance, per ANOVA . Validate optimal conditions (e.g., pH 7.0, 25°C, 2:1 ratio) with triplicate runs and LC-MS analysis .

Q. What stability challenges arise when storing Mal-Amido-PEG4-t-butyl ester, and how are they mitigated?

The maleimide group is prone to hydrolysis and thiol exchange. Accelerated stability studies can assess degradation:

  • Storage conditions : Test aliquots at -20°C (desiccated), 4°C, and 25°C over 0–12 weeks.
  • Analytical methods : Monitor maleimide loss via HPLC (retention time shift) or Ellman’s assay for free thiols . Result : Degradation rates follow Arrhenius kinetics; recommend -20°C storage for >6-month stability .

Q. How do competing side reactions (e.g., hydrolysis, disulfide scrambling) impact conjugation, and how are they quantified?

Side reaction analysis :

  • Hydrolysis : Measure maleimide ring-opening by LC-MS (m/z +18 Da) under alkaline conditions.
  • Disulfide scrambling : Use SDS-PAGE or SEC-HPLC to detect high-molecular-weight aggregates . Mitigation : Include 1–5 mM EDTA to chelate metal ions and 1 mM TCEP to reduce disulfides .

Q. How to resolve contradictions in reported conjugation efficiencies across studies?

Conduct a systematic review to identify variables:

  • Meta-analysis : Compare datasets for pH, buffer composition (e.g., PBS vs. HEPES), and biomolecule size.
  • Controlled replicates : Re-run key experiments (e.g., pH 7.4 vs. 6.8) using standardized protocols .

Methodological and Structural Considerations

Q. What is the role of the PEG4 spacer in modulating bioconjugate properties?

The PEG4 spacer:

  • Enhances solubility by reducing aggregation (evidenced by dynamic light scattering).
  • Provides flexibility for maleimide-thiol orientation, improving binding kinetics (surface plasmon resonance studies) . Validation : Compare conjugates with PEG2/PEG8 spacers via SEC or fluorescence quenching .

Q. When should alternative protecting groups (e.g., Boc, Fmoc) replace t-butyl esters in derivative synthesis?

Use Boc for acid-labile protection (removed with TFA) or Fmoc for base-sensitive workflows (piperidine deprotection). The t-butyl ester is preferred for orthogonal deprotection in multi-step syntheses .

Q. Which advanced analytical techniques validate purity and conjugation success?

  • LC-MS/MS : Identify maleimide hydrolysis byproducts (e.g., maleamic acid).
  • MALDI-TOF : Confirm PEG4 spacer integrity in conjugates .
  • X-ray crystallography : Resolve structural ambiguities in crystalline intermediates .

Q. How to troubleshoot PEG-mediated aggregation in bioconjugates?

  • Dynamic light scattering (DLS) : Detect aggregates >100 nm.
  • Buffer optimization : Switch to low-ionic-strength buffers (e.g., 10 mM Tris-HCl) or include 0.01% Tween-20 .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.